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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Ethylhexanoic acid (CAS No: 6299-66-7), a branched-chain carboxylic acid.[1][2][3] The

document is intended for researchers, scientists, and professionals in drug development and

related fields who require detailed spectral information for identification, characterization, and

quality control purposes. The guide presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: 4-Ethylhexanoic acid[3]

Molecular Formula: C₈H₁₆O₂[1][2][3]

Molecular Weight: 144.21 g/mol [1][3]

SMILES: CCC(CC)CCC(=O)O[1][4]

Physical State: Liquid (at standard conditions)

Boiling Point: 234.6 °C at 760 mmHg[2]

Density: 0.926 g/cm³[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1294683?utm_src=pdf-interest
https://www.benchchem.com/product/b1294683?utm_src=pdf-body
https://www.benchchem.com/product/b1294683?utm_src=pdf-body
https://www.chemscene.com/product/6299-66-7.html
https://www.lookchem.com/ProductWholeProperty_LCPL32574.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylhexanoic-acid
https://www.benchchem.com/product/b1294683?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylhexanoic-acid
https://www.chemscene.com/product/6299-66-7.html
https://www.lookchem.com/ProductWholeProperty_LCPL32574.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylhexanoic-acid
https://www.chemscene.com/product/6299-66-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethylhexanoic-acid
https://www.chemscene.com/product/6299-66-7.html
https://pubchemlite.lcsb.uni.lu/e/compound/22734
https://www.lookchem.com/ProductWholeProperty_LCPL32574.htm
https://www.lookchem.com/ProductWholeProperty_LCPL32574.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
The following sections present the available spectroscopic data for 4-Ethylhexanoic acid. It is

important to note that a complete set of experimental spectra for 4-Ethylhexanoic acid is not

readily available in public databases. Therefore, where noted, data from its close structural

isomer, 2-Ethylhexanoic acid, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the available ¹³C NMR data for 4-Ethylhexanoic acid and

predicted ¹H NMR data.

Table 1: ¹³C NMR Spectroscopic Data for 4-Ethylhexanoic acid

Chemical Shift (δ) ppm Assignment (in H₂O)

183.08 C1 (C=O)

40.55 C3

37.03 C4

34.63 C2

29.54 C5

25.86 C1' (Ethyl CH₂)

11.53 C6

11.21 C2' (Ethyl CH₃)

Source: Human Metabolome Database (HMDB). The provided data is experimental, obtained

in H₂O.

Note: An experimental ¹H NMR spectrum for 4-Ethylhexanoic acid was not available.

Predicted ¹H NMR data for the isomeric 2-Ethylhexanoic acid is available in the Human

Metabolome Database (HMDB0031230).
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Infrared (IR) Spectroscopy
Due to the lack of an experimental IR spectrum for 4-Ethylhexanoic acid, the characteristic

vibrational frequencies for its structural isomer, 2-Ethylhexanoic acid, are presented below.

These values are indicative of the functional groups present in 4-Ethylhexanoic acid.

Table 2: IR Spectroscopic Data for 2-Ethylhexanoic acid

Frequency (cm⁻¹) Assignment Intensity

2960 C-H stretch (alkane) Strong

2930 C-H stretch (alkane) Strong

2870 C-H stretch (alkane) Strong

1705 C=O stretch (carboxylic acid) Strong

1460 C-H bend (alkane) Medium

1290 C-O stretch (carboxylic acid) Medium

940
O-H bend (carboxylic acid

dimer)
Broad

Source: NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument in

a CCl₄/CS₂ solution.[5]

Mass Spectrometry (MS)
Experimental mass spectrometry data for 4-Ethylhexanoic acid is not readily available.

However, predicted m/z values for common adducts are provided by PubChem. For reference,

the experimental fragmentation pattern of the isomeric 2-Ethylhexanoic acid is also included.

Table 3: Predicted Mass Spectrometry Data for 4-Ethylhexanoic acid Adducts
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Adduct m/z

[M+H]⁺ 145.12232

[M+Na]⁺ 167.10426

[M-H]⁻ 143.10776

[M+NH₄]⁺ 162.14886

[M+K]⁺ 183.07820

Source: PubChemLite.[4]

Table 4: Major Fragments for 2-Ethylhexanoic acid (Electron Ionization)

m/z Proposed Fragment

144 [M]⁺

115 [M - C₂H₅]⁺

87 [M - C₄H₉]⁺

73 [C₄H₉O]⁺

60 McLafferty rearrangement product

45 [COOH]⁺

Source: SpectraBase.[6]

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid carboxylic acid like 4-Ethylhexanoic acid.

NMR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR
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tube. The choice of solvent depends on the solubility of the analyte and the desired chemical

shift reference.

Instrument Parameters (¹H NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Pulse Sequence: A standard single-pulse experiment.

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Instrument Parameters (¹³C NMR):

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Parameters: A larger number of scans is typically required compared to ¹H

NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is

common.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced

to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two IR-

transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a

thin film.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired. The final
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spectrum is typically presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

ATR-FTIR (Alternative): For easier sample handling, an Attenuated Total Reflectance (ATR)

accessory can be used. A drop of the liquid is placed directly onto the ATR crystal, and the

spectrum is recorded.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 4-Ethylhexanoic acid, direct injection or

infusion into the ion source is a common method. Alternatively, the sample can be introduced

via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from a mixture.

Ionization Method:

Electron Ionization (EI): This is a hard ionization technique that provides detailed

fragmentation patterns useful for structural elucidation.

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the

protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular

weight information.

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The mass spectrometer is scanned over a relevant m/z range to detect the

molecular ion and fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 4-Ethylhexanoic acid.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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